molecular formula C24H33NO2 B12385096 Icmt-IN-1

Icmt-IN-1

Cat. No.: B12385096
M. Wt: 367.5 g/mol
InChI Key: AGLCGCXQQDBYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-1, also known as compound 75, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has shown significant activity with an IC50 value of 0.0013 micromolar. This compound promotes dose-dependent cytoplasmic accumulation of ICMT in HCT-116 cells and effectively inhibits the proliferation of various cancer cell lines that express K-Ras and N-Ras .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icmt-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, often involving batch or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Icmt-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Icmt-IN-1 exerts its effects by inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the post-translational modification of proteins that contain C-terminal CaaX motifs. The inhibition of ICMT by this compound leads to the accumulation of unmethylated proteins in the cytoplasm, disrupting their proper localization and function. This mechanism is particularly effective in cancer cells that rely on ICMT for the activation of oncogenic proteins such as K-Ras and N-Ras .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline

InChI

InChI=1S/C24H33NO2/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3

InChI Key

AGLCGCXQQDBYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C

Origin of Product

United States

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